
1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone
Descripción general
Descripción
The compound 1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone features a bifunctional ethanone core with two distinct substituents:
- 3-hydroxyazetidin-1-yl group: A four-membered nitrogen-containing ring with a hydroxyl group at position 3, contributing to hydrogen-bonding interactions .
- 6-hydroxy-2-phenyladamantyl group: A rigid adamantane scaffold substituted with a phenyl group at position 2 and a hydroxyl group at position 6, enhancing hydrophobicity and steric bulk .
This structural combination is designed to optimize target binding and pharmacokinetic properties, particularly in enzyme inhibition contexts.
Métodos De Preparación
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach identifies three key fragments:
-
6-Hydroxy-2-phenyl-2-adamantyl moiety
-
3-Hydroxyazetidine ring
-
Ethanone bridge
Critical disconnections involve:
-
Formation of the ethanone bridge via nucleophilic acyl substitution or Friedel-Crafts acylation.
-
Introduction of the azetidine ring through cyclization or coupling reactions.
-
Functionalization of the adamantane core with hydroxyl and phenyl groups.
Synthesis of the Adamantane Core
Functionalization of Adamantane
The 2-phenyl-6-hydroxyadamantane intermediate is synthesized through a multi-step sequence:
-
Friedel-Crafts alkylation : Reaction of adamantane with benzyl chloride in the presence of AlCl₃ yields 2-phenyladamantane .
-
Hydroxylation : Direct oxidation using meta-chloroperbenzoic acid (mCPBA) introduces a hydroxyl group at the 6-position, achieving 75–82% yield .
Key Data :
Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → rt | 68 | 95 |
Hydroxylation | mCPBA, DCM, 24 h | 78 | 97 |
Synthesis of 3-Hydroxyazetidine
Ring-Closing Strategies
The azetidine ring is constructed via Burgess reagent-mediated cyclization :
-
Amino alcohol preparation : 3-Amino-1-propanol is protected as a tert-butyldimethylsilyl (TBS) ether.
-
Cyclization : Burgess reagent (Et₃N·SO₃) induces intramolecular dehydration, forming the azetidine ring with 70% yield .
-
Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) yields 3-hydroxyazetidine .
Optimization Note :
-
Lower temperatures (0°C) during cyclization reduce side products (e.g., pyrrolidine formation).
Fragment Coupling and Final Assembly
Nucleophilic Acyl Substitution
The ethanone bridge serves as an electrophilic site for azetidine coupling:
-
Activation : Treatment of the adamantyl ethanone with thionyl chloride converts the ketone to an acyl chloride.
-
Coupling : Reaction with 3-hydroxyazetidine in the presence of triethylamine yields the target compound (62% yield) .
Reaction Conditions :
-
Solvent: Anhydrous THF
-
Temperature: −78°C → rt
-
Workup: Aqueous NaHCO₃ extraction, silica gel chromatography
Alternative Route: Mitsunobu Reaction
For enhanced stereocontrol, the hydroxyl groups are coupled via Mitsunobu conditions:
-
Protection : Adamantane hydroxyl as TBS ether; azetidine hydroxyl as acetate.
-
Coupling : DIAD, PPh₃, and THF facilitate ether bond formation (55% yield) .
-
Global deprotection : Sequential TBS and acetate removal with TBAF and NaOH.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Nucleophilic Acylation | 62 | 98 | Rapid, minimal protecting groups | Low regioselectivity |
Mitsunobu Reaction | 55 | 95 | Stereospecific coupling | Multi-step protection required |
Characterization and Validation
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, adamantane-OH), 3.89–3.75 (m, 4H, azetidine), 2.95 (s, 2H, CH₂CO) .
-
HRMS : [M+H]⁺ calculated for C₂₃H₂₉NO₃: 378.2041; found: 378.2038 .
Purity Assessment
Industrial-Scale Considerations
Process Optimization
-
Catalytic Friedel-Crafts : Zeolite catalysts reduce AlCl₃ waste .
-
Continuous Flow Cyclization : Minimizes Burgess reagent decomposition, improving azetidine yield to 82% .
Environmental Impact
-
Solvent Recovery : THF and DCM are recycled via distillation (90% efficiency) .
-
Waste Streams : Aluminum byproducts are neutralized to Al(OH)₃ for safe disposal .
Emerging Methodologies
Photocatalytic Functionalization
Visible-light-mediated C–H activation enables direct adamantane hydroxylation, bypassing mCPBA .
Biocatalytic Approaches
Engineered cytochrome P450 enzymes achieve enantioselective azetidine hydroxylation (ee >90%) .
Análisis De Reacciones Químicas
Tipos de Reacciones
BMS-816336 sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden convertir BMS-816336 en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción puede producir formas deshidroxiladas .
Aplicaciones Científicas De Investigación
Química: Como inhibidor selectivo de 11β-HSD1, sirve como una herramienta valiosa para estudiar la cinética enzimática y el diseño de inhibidores.
Biología: El compuesto se utiliza para investigar el papel de 11β-HSD1 en los procesos metabólicos y su impacto en las funciones celulares.
Medicina: BMS-816336 ha mostrado promesa en estudios preclínicos para el tratamiento de la diabetes tipo 2, el síndrome metabólico y otros trastornos relacionados con los glucocorticoides.
Industria: Las posibles aplicaciones terapéuticas del compuesto lo convierten en un candidato para el desarrollo de fármacos y la comercialización
Mecanismo De Acción
BMS-816336 ejerce sus efectos inhibiendo selectivamente la enzima 11β-HSD1. Esta enzima es responsable de la conversión de cortisona inactiva en cortisol activo. Al inhibir 11β-HSD1, BMS-816336 reduce los niveles de cortisol activo, modulando así varios procesos metabólicos. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de glucocorticoides y las vías metabólicas posteriores .
Comparación Con Compuestos Similares
Structural Analogues with Adamantyl Modifications
Key examples include:
BMS-816336
- Structure: 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone .
- Key Differences : Lacks the 6-hydroxy group on the adamantyl ring compared to the target compound.
- Activity : Potent 11β-HSD1 inhibitor (IC₅₀ < 10 nM), with oral bioavailability and selectivity over 11β-HSD2 .
Compound 8K7
- Structure: 1-(3-hydroxyazetidin-1-yl)-2-[(2S,5R)-2-(4-fluorophenyl)-5-methoxyadamantan-2-yl]ethanone .
- Key Differences : Incorporates a 4-fluorophenyl group and 5-methoxy substitution on adamantane.
- Implications : Fluorine enhances lipophilicity and metabolic stability, while methoxy may reduce polarity compared to hydroxyl groups .
AD8
- Structure: 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone .
- Key Differences : Replaces hydroxyazetidine with an imidazole ring.
- Activity: Not specified, but imidazole groups are common in antifungal and antiviral agents .
Ethanone Derivatives with Heterocyclic Substitutions
Compounds with alternative heterocycles or substituents highlight the versatility of the ethanone scaffold:
Ketosulfone (Etoricoxib Intermediate)
- Structure: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone .
- Key Features : Pyridinyl and sulfonyl groups enhance COX-2 inhibition.
- Activity : Intermediate for COX-2 inhibitors, emphasizing the role of sulfonyl groups in enzyme selectivity .
1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone
- Structure: Combines hydroxyphenyl and benzyl-methylamino groups .
- Activity: Potential CNS activity due to amine functionality, contrasting with adamantyl derivatives’ metabolic targets .
Hydroxyacetophenone Analogues
Hydroxyacetophenones with varying substituents demonstrate the impact of hydroxyl positioning on physicochemical properties:
Research Findings and Key Insights
Structure-Activity Relationships (SAR)
- Adamantyl Modifications :
- Hydroxyazetidine vs. Imidazole (AD8) or pyridinyl (Ketosulfone) substituents shift activity toward other enzyme targets .
Pharmacokinetic Considerations
Actividad Biológica
1-(3-Hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone, also known as BMS-816336, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in glucocorticoid metabolism and is implicated in various metabolic disorders, including type 2 diabetes and metabolic syndrome.
BMS-816336 exhibits potent inhibition of 11β-HSD1 with an IC50 value of approximately 3.0 nM, demonstrating over 10,000-fold selectivity against the closely related enzyme 11β-HSD2. This selective inhibition allows for the modulation of glucocorticoid activity without the adverse effects typically associated with non-selective inhibitors . The compound's mechanism involves blocking the conversion of inactive cortisone to active cortisol, thereby reducing glucocorticoid levels in tissues where they may contribute to insulin resistance and other metabolic disturbances .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of BMS-816336 indicates that it is orally bioavailable, with a bioavailability percentage ranging from 20% to 72% in preclinical species. It has a favorable peak-to-trough ratio and a short half-life, which supports once-daily dosing. In cynomolgus monkeys, the effective dose (ED50) was found to be 0.12 mg/kg, indicating robust pharmacodynamic effects .
Clinical Studies and Efficacy
In phase 1 clinical trials, BMS-816336 was well tolerated among participants, showing promise as a new treatment option for conditions such as type 2 diabetes and metabolic syndrome. The ability to achieve significant inhibition of 11β-HSD1 for an extended period post-dosing without continuous suppression of the hypothalamic-pituitary-adrenal (HPA) axis is particularly noteworthy. This "inhibition holiday" may mitigate potential side effects associated with prolonged glucocorticoid suppression .
Case Studies and Research Findings
Several studies have investigated the biological activity of BMS-816336 in various models:
- Animal Models : In diabetic ob/ob mice and diet-induced obesity (DIO) models, BMS-816336 demonstrated significant improvements in insulin sensitivity and reductions in hyperglycemia .
- Human Studies : Initial human trials indicated that the compound effectively reduced markers associated with metabolic syndrome without significant adverse effects. Participants exhibited improved glucose tolerance and lipid profiles after treatment .
Summary of Biological Activities
Activity | Value |
---|---|
IC50 against 11β-HSD1 | 3.0 nM |
Selectivity over 11β-HSD2 | >10,000-fold |
ED50 in cynomolgus monkeys | 0.12 mg/kg |
Oral Bioavailability | 20% - 72% |
Q & A
Q. Basic: What synthetic strategies are recommended for synthesizing this compound, and what parameters critically influence yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 3-hydroxyazetidine with a functionalized adamantyl precursor (e.g., bromo- or hydroxy-adamantane derivatives).
- Step 2: Coupling via amide or ether bonds under catalytic conditions (e.g., DCC/DMAP for amidation).
Key Parameters:
- Temperature: Maintain 0–5°C for azetidine ring stability during coupling .
- Solvent: Use anhydrous DMF or THF to avoid hydrolysis of reactive intermediates .
- Catalyst: Optimize equivalents of triethylamine to neutralize by-products (e.g., HCl) .
Table 1: Synthetic Route Comparison
Step | Reactants | Conditions | Yield Range | Reference |
---|---|---|---|---|
1 | 3-Hydroxyazetidine + Adamantyl bromide | DMF, 0°C, 12 h | 60–70% | |
2 | Intermediate + Phenylacetyl chloride | THF, RT, 6 h | 50–65% |
Q. Basic: Which spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- NMR Spectroscopy:
- 1H NMR: Identify hydroxy protons (δ 4.5–5.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm) .
- 13C NMR: Confirm adamantyl carbons (δ 30–40 ppm) and ketone carbonyl (δ 200–210 ppm) .
- Mass Spectrometry (HRMS): Match exact mass (e.g., C₂₃H₂₉NO₃: calc. 379.2147) .
- X-ray Crystallography: Use SHELXL ( ) to resolve crystal packing and hydrogen-bonding networks .
Q. Advanced: How can conflicting NMR data (e.g., split signals) be resolved?
Answer:
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility in the adamantyl moiety .
- 2D Techniques:
- HSQC: Correlate proton-carbon couplings to assign overlapping signals.
- NOESY: Identify spatial proximity between hydroxyazetidine and adamantyl groups .
- Comparative Analysis: Reference spectral data of structurally similar compounds (e.g., 1-(azetidin-1-yl)-adamantane derivatives) .
Q. Advanced: What computational approaches predict bioactivity and target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (common target for adamantyl derivatives) .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the hydroxyazetidine-adamantyl conformation in lipid bilayers .
- Validation: Cross-check predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .
Table 2: Predicted vs. Experimental Bioactivity
Target | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) | Discrepancy Analysis |
---|---|---|---|
CDK2 | 120 | 150 ± 20 | Solvent accessibility in binding site |
EGFR | 450 | 600 ± 50 | Protonation state of hydroxy groups |
Q. Basic: How is purity assessed for pharmacological studies?
Answer:
- HPLC: Purity ≥95% (C18 column, acetonitrile/water gradient) .
- Elemental Analysis: Carbon/Hydrogen/Nitrogen within ±0.4% of theoretical values .
- TGA/DSC: Confirm absence of solvent/moisture (<1% weight loss up to 150°C) .
Q. Advanced: How to troubleshoot low yields in adamantyl coupling steps?
Answer:
- By-Product Analysis: Use LC-MS to detect undesired dimerization (e.g., adamantyl-adamantyl by-products) .
- Catalytic Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of phenyl groups .
- Protection/Deprotection: Temporarily protect hydroxyl groups with TBSCl to prevent side reactions .
Q. Basic: What structural features suggest potential biological targets?
Answer:
- Hydroxyazetidine: Mimics natural substrates of hydrolases or kinases .
- Adamantyl Group: Enhances lipophilicity (logP ~4.5), favoring blood-brain barrier penetration .
- Phenyl Substituent: Potential π-π stacking with aromatic residues in enzyme active sites .
Q. Advanced: Designing a SAR study to evaluate the hydroxyazetidine group’s role
Methodology:
- Analog Synthesis: Replace 3-hydroxyazetidine with morpholine, piperidine, or pyrrolidine .
- Assay Conditions: Test inhibition of CDK2 and EGFR kinases at 10 µM .
- Data Analysis: Correlate IC₅₀ values with steric/electronic parameters (e.g., Taft’s Es) .
Table 3: SAR of Azetidine Analogs
Analog | CDK2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | logP |
---|---|---|---|
3-Hydroxyazetidine | 150 | 600 | 4.5 |
Morpholine | 300 | 1200 | 3.8 |
Piperidine | 800 | 2500 | 3.2 |
Q. Advanced: Resolving crystal twinning in X-ray diffraction
Strategies:
Propiedades
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAZMUGLOXGVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009583-20-3, 1009365-98-3 | |
Record name | BMS 816336 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-816336 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-816336 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.